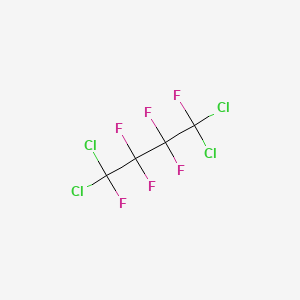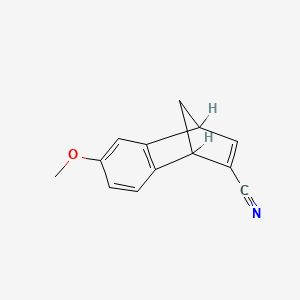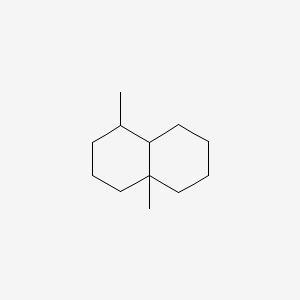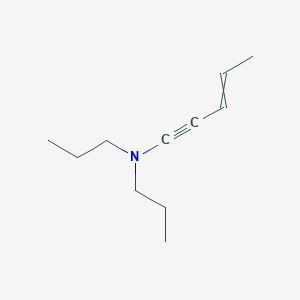
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane is a halogenated organic compound with the molecular formula C4Cl4F6 and a molecular weight of 303.845 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the class of perhalogenated alkanes. It is known for its stability and unique chemical properties, which make it useful in various industrial and scientific applications.
準備方法
The synthesis of 1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures . Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Elimination Reactions: Under the influence of strong bases, elimination reactions can occur, leading to the formation of alkenes.
科学的研究の応用
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology and Medicine: Its stability and reactivity make it useful in the development of pharmaceuticals and as a model compound in biochemical studies.
作用機序
The mechanism of action of 1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and van der Waals forces. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in chemical reactions and its applications in various fields .
類似化合物との比較
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane can be compared with other similar compounds such as:
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1,2,2-Tetrachloro-1,2,3,3,4,4-hexafluorobutane: Another isomer with different halogen atom positions.
1,1,3,3-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Differing in the arrangement of halogen atoms.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
特性
CAS番号 |
72765-11-8 |
|---|---|
分子式 |
C4Cl4F6 |
分子量 |
303.8 g/mol |
IUPAC名 |
1,1,4,4-tetrachloro-1,2,2,3,3,4-hexafluorobutane |
InChI |
InChI=1S/C4Cl4F6/c5-3(6,13)1(9,10)2(11,12)4(7,8)14 |
InChIキー |
AMFGZMONXXMPCS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(Cl)Cl)(F)F)(C(F)(Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)

![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)


![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
